N-Phenylmaleimide: A Comprehensive Technical Guide for Researchers
N-Phenylmaleimide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Phenylmaleimide, covering its chemical identity, physicochemical properties, key chemical reactions with detailed experimental protocols, and its emerging role in drug development, particularly in oncology.
Chemical Identity and Properties
N-Phenylmaleimide, with the CAS number 941-69-5 , is a chemical compound from the maleimide family.[1][2][3] It is also known by other names such as 1-Phenyl-1H-pyrrole-2,5-dione.[2]
Physicochemical Properties
N-Phenylmaleimide is a yellow crystalline powder or needles.[2] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 941-69-5 | [1][2][3] |
| Molecular Formula | C₁₀H₇NO₂ | [2][3] |
| Molecular Weight | 173.17 g/mol | [1][2] |
| Melting Point | 85-87 °C | [2][4] |
| Boiling Point | 162-163 °C at 12 mmHg | [2][4] |
| Density | 1.329 g/cm³ | [2] |
| Solubility | Slightly soluble in water. Soluble in methanol, ethanol, benzene, and acetone. | [2][4][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-Phenylmaleimide and its application in key chemical reactions.
Synthesis of N-Phenylmaleimide
The synthesis of N-Phenylmaleimide is typically a two-step process involving the formation of maleanilic acid followed by cyclodehydration.[6][7]
Step 1: Synthesis of Maleanilic Acid
-
In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.[6]
-
Once the maleic anhydride is fully dissolved, add a solution of 186 g (2 moles) of aniline in 200 ml of ether through the dropping funnel.[6]
-
Stir the resulting thick suspension at room temperature for 1 hour.[6]
-
Cool the mixture to 15-20 °C in an ice bath.[6]
-
Collect the maleanilic acid product by suction filtration. The expected yield is 97-98%.[6]
Step 2: Synthesis of N-Phenylmaleimide
-
In a 2-liter Erlenmeyer flask, combine 670 ml of acetic anhydride and 65 g of anhydrous sodium acetate.[6]
-
Add the 316 g of maleanilic acid obtained in the previous step.[6]
-
Dissolve the suspension by swirling and heating on a steam bath for 30 minutes.[6]
-
Cool the reaction mixture to near room temperature in a cold water bath.[6]
-
Pour the mixture into 1.3 L of ice water to precipitate the product.[6]
-
Collect the crude N-Phenylmaleimide by suction filtration.[6]
-
Wash the product three times with 500-ml portions of ice-cold water and once with 500 ml of petroleum ether.[6]
-
Dry the product. The expected yield of crude N-Phenylmaleimide is 75-80%.[6] Recrystallization from cyclohexane can be performed for further purification.[6]
Diels-Alder Reaction
N-Phenylmaleimide is an effective dienophile in Diels-Alder reactions.[7][8] The following is a general protocol for the reaction of N-Phenylmaleimide with in situ generated buta-1,3-diene.[9]
-
In situ Generation of Buta-1,3-diene: Buta-1,3-diene is generated by the thermal extrusion of sulfur dioxide from 3-sulfolene.[9]
-
Reaction Setup: In a round-bottom flask, combine N-Phenylmaleimide and 3-sulfolene in a suitable solvent such as toluene.[9]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) to facilitate the generation of buta-1,3-diene and its subsequent reaction with N-Phenylmaleimide.[9]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent like dichloromethane.[9] The product, a Diels-Alder adduct, will have a lower retention factor (Rf) than the starting N-Phenylmaleimide.[9]
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified, for example, by recrystallization.
1,3-Dipolar Cycloaddition with Nitrones
-
Reactant Preparation: Dissolve the chosen nitrone and N-Phenylmaleimide in a suitable solvent.
-
Reaction: The reaction is typically carried out with stirring at a specific temperature, which can range from room temperature to elevated temperatures, for a duration determined by the reactivity of the substrates.
-
Monitoring and Work-up: The reaction progress is monitored by techniques like TLC. Upon completion, the solvent is removed, and the crude product is purified, often by column chromatography.
The reaction of α-(4-Methoxy)phenyl-N-Phenyl nitrone with N-Phenylmaleimide has been reported to yield the syn isoxazolidine, while the reaction with α-(2-fluoro)phenyl-N-phenyl nitrone gives the anti-isoxazolidine.[10]
Polymerization of N-Phenylmaleimide
N-Phenylmaleimide is a monomer used in the synthesis of polymers with enhanced thermal stability.[11][12] A general workflow for the free-radical polymerization of N-Phenylmaleimide is described below.
-
Monomer and Initiator Preparation: Purify N-Phenylmaleimide and the chosen free-radical initiator (e.g., AIBN or benzoyl peroxide) if necessary.[12]
-
Polymerization Setup: In a reaction vessel, dissolve N-Phenylmaleimide and the initiator in a suitable solvent (e.g., DMSO).[11][13]
-
Reaction: Heat the solution to a specific temperature (e.g., 60-80 °C) to initiate polymerization and maintain this temperature for a set period (e.g., several hours to 48 hours).[11]
-
Precipitation and Purification: At intervals or at the end of the reaction, precipitate the polymer by adding the reaction solution dropwise to a non-solvent like methanol (which may contain a small amount of HCl).[11]
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it repeatedly with the non-solvent and deionized water, and then dry it under vacuum to a constant weight.[11]
Role in Drug Development: Targeting Glioblastoma
Recent research has highlighted the potential of N-Phenylmaleimide as a therapeutic agent in the treatment of glioblastoma (GBM), a highly aggressive brain tumor.[14][15] N-Phenylmaleimide acts as an inhibitor of the malate-aspartate shuttle (MAS) by targeting the solute carrier family 25 member 11 (SLC25A11) protein.[14][15][16][17]
Signaling Pathway
The malate-aspartate shuttle is a crucial metabolic pathway that transports cytosolic NADH equivalents into the mitochondria for ATP production through oxidative phosphorylation.[14][17] Glioblastoma cells exhibit a high dependence on this shuttle for their energy needs.[14][15]
N-Phenylmaleimide inhibits SLC25A11, an antiporter protein that is a key component of the MAS.[14][15] This inhibition disrupts the transport of NADH into the mitochondria, leading to a decrease in ATP production and a switch in the cancer cells' bioenergetics.[14][15] The consequences of this disruption include:
-
Decreased cell viability and proliferation.[14]
-
Inhibition of cell-cycle and mitotic processes.[14]
-
Reduced stemness and invasive properties of glioblastoma cells.[14]
This targeted inhibition of a critical metabolic pathway in cancer cells makes N-Phenylmaleimide a promising candidate for further investigation and development as an anti-cancer therapeutic.
References
- 1. scbt.com [scbt.com]
- 2. N-Phenylmaleimide [intersurfchem.net]
- 3. N-Phenylmaleimide [webbook.nist.gov]
- 4. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]
- 5. N-Phenylmaleimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. N-Phenylmaleimide [drugfuture.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. al-kindipublishers.org [al-kindipublishers.org]
- 12. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 13. al-kindipublishers.org [al-kindipublishers.org]
- 14. N-phenylmaleimide induces bioenergetic switch and suppresses tumor growth in glioblastoma tumorspheres by inhibiting SLC25A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inha.elsevierpure.com [inha.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. EXTH-66. BIOENERGETIC SWITCH AND BIOLOGIC RESPONSE WITH SLC25A11 INHIBITION TARGETING MALATE-ASPARTATE SHUTTLE (MAS) ON GLIOBLASTOMA TUMORSPHERE - PMC [pmc.ncbi.nlm.nih.gov]
